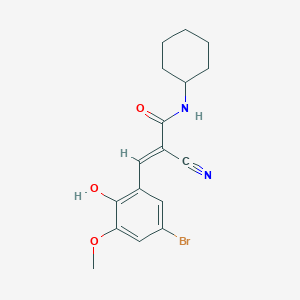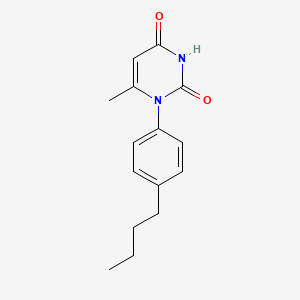![molecular formula C23H18O4 B5162228 (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one](/img/structure/B5162228.png)
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one: is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 5-naphthalen-1-ylfuran-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the furan ring can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: In biological research, it is studied for its potential antioxidant and anti-inflammatory properties due to the presence of the phenolic hydroxyl group.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, it is explored for its use in the development of new materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- (3Z)-3-[(3-methoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one
- (3Z)-3-[(3-ethoxy-4-methoxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one
Uniqueness: The unique combination of the ethoxy and hydroxyl groups on the phenyl ring, along with the naphthalene and furan moieties, imparts distinct chemical and biological properties to (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one. This makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-26-22-13-15(10-11-20(22)24)12-17-14-21(27-23(17)25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14,24H,2H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUTIMGWSYXBJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)

![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)

![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![Ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate](/img/structure/B5162180.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide;hydrochloride](/img/structure/B5162195.png)
![2-PHENYL-1-[4-(2-PHENYLBUTANOYL)-1,4-DIAZEPAN-1-YL]-1-BUTANONE](/img/structure/B5162203.png)
![N~1~-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5162212.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![(3Z)-3-[(4-fluorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5162235.png)
![Diethyl 2-[[3-iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedioate](/img/structure/B5162240.png)
